2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide
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Overview
Description
2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a nitrophenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while oxidation of the nitrophenyl group can produce nitro compounds.
Scientific Research Applications
2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-{4-[2-(4-diphenylamino)ethenyl]phenyl}prop-2-enamide: This compound has a similar structure but with a diphenylamino group instead of a nitrophenyl group.
2-Cyano-3-{4-[2-(4-methoxyphenyl)ethenyl]phenyl}prop-2-enamide: This compound features a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide is unique due to the presence of both a cyano and a nitrophenyl group, which confer distinct electronic properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62569-45-3 |
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Molecular Formula |
C18H13N3O3 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-cyano-3-[4-[2-(4-nitrophenyl)ethenyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C18H13N3O3/c19-12-16(18(20)22)11-15-5-3-13(4-6-15)1-2-14-7-9-17(10-8-14)21(23)24/h1-11H,(H2,20,22) |
InChI Key |
RDXMXIQQFYUQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])C=C(C#N)C(=O)N |
Origin of Product |
United States |
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